N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features both pyrazole and indole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(14-20-10-6-15-4-1-2-5-16(15)20)18-8-12-23-13-11-21-9-3-7-19-21/h1-7,9-10H,8,11-14H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELLUBFDYPLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole moiety: Starting from a suitable precursor, such as hydrazine and a 1,3-diketone, to form the pyrazole ring.
Linking the pyrazole to an ethoxyethyl chain: This could involve nucleophilic substitution reactions.
Formation of the indole moiety: Using a Fischer indole synthesis or other suitable methods.
Coupling the indole and pyrazole derivatives: Through amide bond formation, possibly using reagents like carbodiimides (e.g., EDCI) or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and pyrazole moieties can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide: can be compared with other compounds containing indole or pyrazole groups, such as:
Uniqueness
The uniqueness of this compound lies in its combined indole and pyrazole moieties, which might confer unique biological activities or chemical reactivity compared to compounds with only one of these functional groups.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that integrates both pyrazole and indole moieties, which are known for their diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound can be described by its IUPAC name: 2-indol-1-yl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole moiety from hydrazine and a 1,3-diketone, followed by nucleophilic substitution to introduce the ethoxyethyl chain, and finally coupling with the indole derivative through amide bond formation.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Compounds containing indole and pyrazole structures can engage in non-covalent interactions such as hydrogen bonding and π-π stacking with enzymes or receptors, potentially modulating their activity .
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MICs) against various pathogens, showcasing their potential as effective antimicrobial agents .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.30 | Escherichia coli |
| 13 | 0.18 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds with indole and pyrazole structures have been documented in several studies. For example, certain derivatives have shown up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could also possess similar anti-inflammatory properties.
Study on VEGFR Inhibition
A related study focused on the design and synthesis of novel acetamide derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Some compounds exhibited IC50 values as low as 1.6 nM against VEGFR-2, indicating significant potential for cancer therapy . While not directly testing this compound, these findings underscore the therapeutic relevance of similar molecular frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
